molecular formula C13H11F3OS B3040980 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene CAS No. 256425-29-3

5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene

Cat. No. B3040980
CAS RN: 256425-29-3
M. Wt: 272.29 g/mol
InChI Key: SLAVECXLTZKNGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . The synthesis often involves heterocyclization of readily available S-containing alkyne substrates . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

While the exact molecular structure of “5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene” is not available, related compounds provide some insight. For example, “5-(trifluoromethyl)thiophene-2-carbaldehyde” has the InChI code 1S/C6H3F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions . Trifluoromethyl groups are often introduced into organic motifs through transition metal-mediated reactions .

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene is not fully understood, but it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects. This compound has been shown to modulate the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which play a critical role in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, leading to a reduction in oxidative stress and inflammation. Additionally, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene has several advantages for use in lab experiments, including its high yield, excellent solubility, and stability. However, one limitation of this compound is its relatively high cost compared to other thiophene derivatives. Additionally, this compound has not been extensively studied for its potential toxic effects, and further research is needed to determine its safety for use in humans.

Future Directions

There are several future directions for research on 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene. One potential area of research is the development of new materials for organic electronic devices using this compound as a building block. Additionally, further research is needed to determine the potential use of this compound in drug delivery and catalysis. Finally, more research is needed to determine the safety and potential toxic effects of this compound, particularly in humans.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various scientific fields. This compound exhibits excellent properties, including thermal stability, solubility, and charge transport properties, making it an ideal candidate for use in organic electronic devices. Additionally, this compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. However, further research is needed to determine its safety and potential toxic effects, particularly in humans.

Scientific Research Applications

5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene has been extensively studied for its potential applications in various scientific fields, including organic electronics, optoelectronics, and material science. This compound exhibits excellent thermal stability, solubility, and charge transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells, light-emitting diodes, and transistors. Additionally, this compound has been studied for its potential use in the development of new materials for catalysis and drug delivery.

properties

IUPAC Name

5-(methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3OS/c1-17-8-10-7-11(9-5-3-2-4-6-9)12(18-10)13(14,15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAVECXLTZKNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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